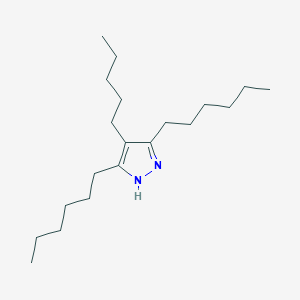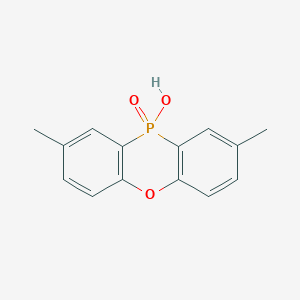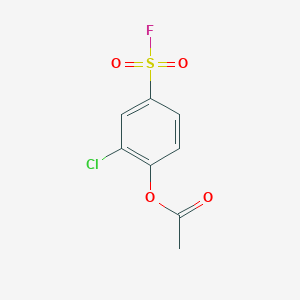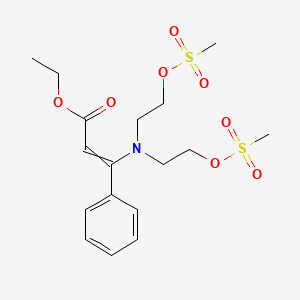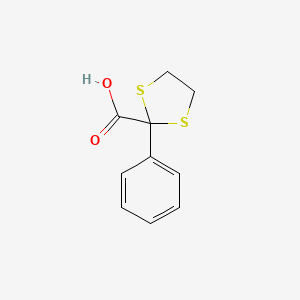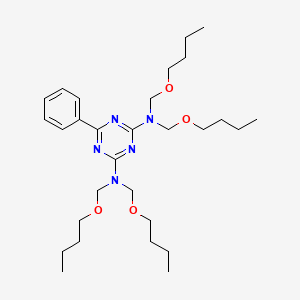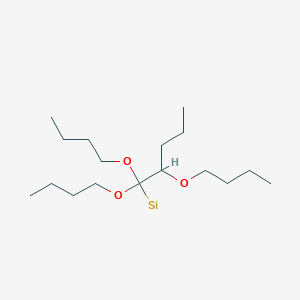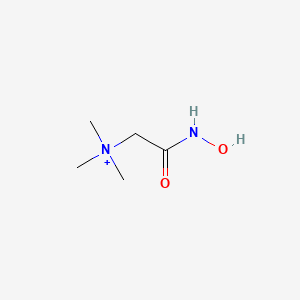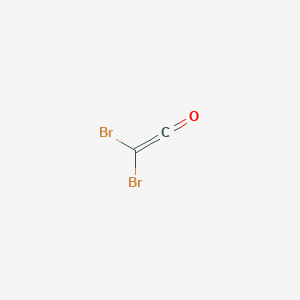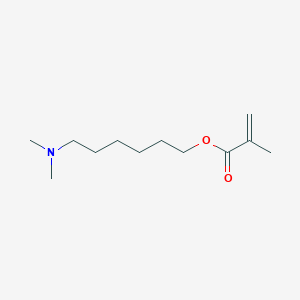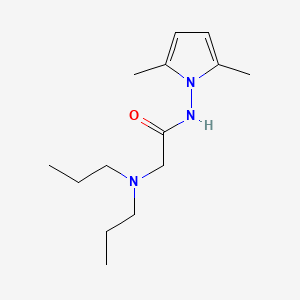
1,7-Dichlorophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dichlorophenazine: is a chemical compound belonging to the phenazine family, characterized by the presence of two chlorine atoms at the 1 and 7 positions on the phenazine ring. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,7-dioxide.
Reduction: Reduction reactions can yield phenazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenazine-1,7-dioxide.
Reduction: Various phenazine derivatives.
Substitution: Substituted phenazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,7-Dichlorophenazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .
Comparación Con Compuestos Similares
Phenazine: The parent compound of 1,7-Dichlorophenazine, known for its broad spectrum of biological activities.
1,6-Dichlorophenazine: Similar to this compound but with chlorine atoms at the 1 and 6 positions.
Phenazine-1-carboxylic acid: A phenazine derivative with potent antimicrobial properties.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to other phenazine derivatives .
Propiedades
Número CAS |
13860-52-1 |
|---|---|
Fórmula molecular |
C12H6Cl2N2 |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
1,7-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |
Clave InChI |
LTQDHBYUJITEKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


